

M8891: A Technical Whitepaper on its Anti-Neoplastic Activities

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Compound of Interest

Compound Name: M8891

Cat. No.: B608796

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Executive Summary

M8891 is an orally bioavailable, potent, and selective reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] Preclinical and clinical data have demonstrated its anti-neoplastic properties, which are primarily attributed to its anti-angiogenic and direct anti-tumoral effects.[3][4][5][6] **M8891** has undergone Phase I clinical evaluation in patients with advanced solid tumors and has shown a manageable safety profile and evidence of target engagement.[2][7][8] This document provides a comprehensive overview of the anti-neoplastic activities of **M8891**, including its mechanism of action, key experimental data, and methodologies.

Mechanism of Action

M8891 exerts its anti-neoplastic effects by inhibiting MetAP2, a metalloenzyme crucial for the N-terminal processing of newly synthesized proteins.[5][6][9] MetAP2 is highly expressed in proliferating endothelial cells, making it a key target for inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][7][6]

By inhibiting MetAP2, **M8891** leads to a decrease in endothelial cell proliferation, thereby suppressing angiogenesis.[6] In addition to its anti-angiogenic effects, **M8891** also directly inhibits the growth of various cancer cell lines.[4][5][9] The sensitivity of cancer cells to **M8891** may be influenced by the status of the tumor suppressor p53 and the cellular redox state.[5][9]

A key pharmacodynamic biomarker, the accumulation of unprocessed methionylated elongation factor 1- α -1 (Met-EF1 α), confirms target engagement of **M8891** in both preclinical and clinical settings.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Quantitative In Vitro and In Vivo Data

The anti-neoplastic activity of **M8891** has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of M8891

Parameter	Value	Cell Line/Target	Reference
IC50 (MetAP2)	54 nM	Enzyme Assay	[4]
Ki (MetAP2)	4.33 nM	Enzyme Assay	[4]
IC50 (MetAP1)	>10 μ M	Enzyme Assay	[4]
IC50 (Proliferation)	20 nM	Human Umbilical Vein Endothelial Cells (HUVEC)	[4]
IC50 (Proliferation)	\leq 1 μ M in 61% of 125 models	Cancer Cell Line Panel	[5]

Table 2: In Vivo Efficacy of M8891

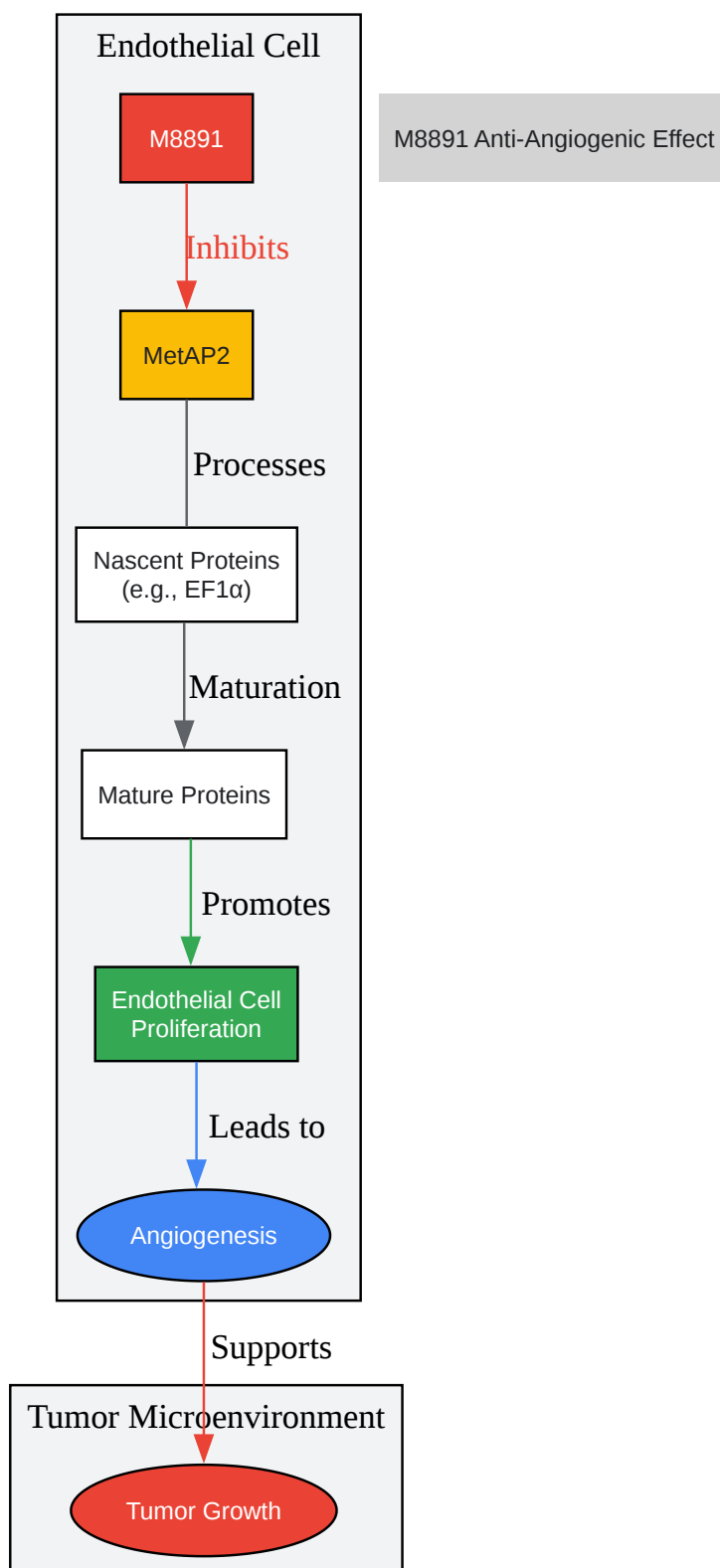
Model	Dosing Regimen	Outcome	Reference
Mouse Models	20 mg/kg, p.o., once daily for 14 days	Strong tumor growth inhibition	[4]
Patient-Derived Renal Cancer Xenografts	In combination with sunitinib	Strong and durable antitumor activity	[3] [10]

Table 3: Phase I Clinical Trial Data (NCT03138538)

Parameter	Value	Patient Population	Reference
Dosing	7-80 mg, once daily in 21-day cycles	Advanced Solid Tumors	[2] [7]
Recommended Phase II Dose	35 mg, once daily	Advanced Solid Tumors	[2] [7]
Clinical Outcome	25.9% of patients had stable disease for 42-123 days	Advanced Solid Tumors	[2] [7]

Signaling Pathways and Molecular Interactions

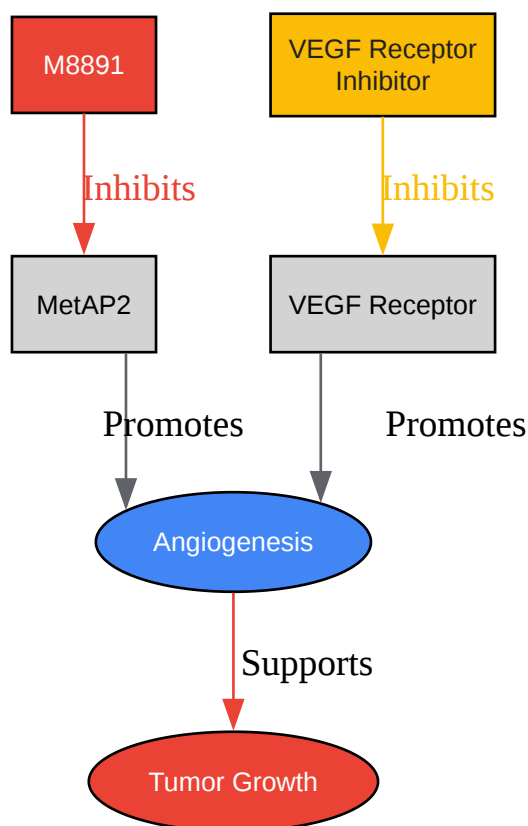
The primary signaling pathway targeted by **M8891** is angiogenesis. By inhibiting MetAP2 in endothelial cells, **M8891** disrupts the maturation of proteins essential for their proliferation and survival, thereby hindering the formation of new blood vessels.



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Caption: **M8891** inhibits MetAP2, leading to decreased angiogenesis and tumor growth.

Furthermore, preclinical studies suggest a synergistic effect when **M8891** is combined with VEGF receptor inhibitors, indicating a dual blockade of the angiogenesis pathway.[2][9][10]



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Caption: **M8891** and VEGFR inhibitors show synergistic anti-angiogenic effects.

Experimental Protocols

Detailed experimental protocols are outlined in the cited literature. This section provides an overview of the key methodologies used to characterize the anti-neoplastic activities of **M8891**.

In Vitro Cell Proliferation Assays

- Objective: To determine the effect of **M8891** on the proliferation of endothelial and cancer cells.
- Methodology:
 - Cells (e.g., HUVEC or various cancer cell lines) are seeded in 96-well plates.

- Cells are treated with a range of concentrations of **M8891**.
- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **M8891** in a living organism.
- Methodology:
 - Human tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - **M8891** is administered orally at a specified dose and schedule.
 - Tumor volume is measured regularly using calipers.
 - At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

Matrigel Plug Angiogenesis Assay

- Objective: To assess the anti-angiogenic activity of **M8891** in vivo.
- Methodology:
 - Matrigel, a basement membrane extract, mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and the compound of interest (**M8891**) or vehicle, is injected subcutaneously into mice.
 - After a defined period, the Matrigel plugs are excised.

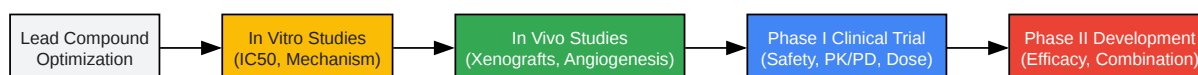
- The extent of new blood vessel formation within the plugs is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31). In some models, a VEGFR2 promoter-driven luciferase reporter gene is used for bioluminescence imaging.[5]

CRISPR Genome-Wide Screen

- Objective: To identify genetic determinants of sensitivity and resistance to **M8891**.
- Methodology:
 - A library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into cancer cells expressing Cas9 nuclease.
 - The cell population is treated with **M8891**.
 - Genomic DNA is isolated from surviving cells, and the sgRNA sequences are amplified and sequenced.
 - Genes whose knockout leads to either increased or decreased sensitivity to **M8891** are identified by the enrichment or depletion of their corresponding sgRNAs. This identified the tumor suppressor p53 and MetAP1/MetAP2 as determinants of resistance and sensitivity. [5][9]

Clinical Development

M8891 has completed a Phase I, first-in-human, dose-escalation study in patients with advanced solid tumors (NCT03138538).[2] The study established the safety, tolerability, pharmacokinetics, and pharmacodynamics of **M8891** monotherapy.[2][7][8] The recommended Phase II dose was determined to be 35 mg once daily.[2][7] Future clinical development may focus on combination therapies, particularly with VEGF receptor inhibitors, in specific cancer indications such as renal cell carcinoma.[9][10]



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Caption: The development pathway of **M8891** from preclinical to clinical stages.

Conclusion

M8891 is a promising anti-neoplastic agent with a well-defined mechanism of action targeting MetAP2. Its dual anti-angiogenic and direct anti-tumor activities, combined with a manageable safety profile, make it a valuable candidate for further clinical investigation, particularly in combination with other targeted therapies. The quantitative data and experimental methodologies summarized in this whitepaper provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of **M8891**.

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